(2-Methoxyphenyl)(4-methoxyphenyl)methanol
Overview
Description
(2-Methoxyphenyl)(4-methoxyphenyl)methanol is an organic compound characterized by the presence of two methoxy groups attached to phenyl rings, which are further connected to a central methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Grignard Reaction: : One common method to synthesize (2-Methoxyphenyl)(4-methoxyphenyl)methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 2-methoxyphenyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with 4-methoxybenzaldehyde to form the desired product.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Grignard reagent. The temperature is maintained at around 0°C to room temperature.
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Reduction of Ketones: : Another method involves the reduction of (2-methoxyphenyl)(4-methoxyphenyl)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reduction is typically performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol, under controlled temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (2-Methoxyphenyl)(4-methoxyphenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Products: The primary products are (2-methoxyphenyl)(4-methoxyphenyl)ketone or (2-methoxyphenyl)(4-methoxyphenyl)aldehyde.
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Reduction: : The compound can be reduced to form various alcohol derivatives using reducing agents like NaBH4 or LiAlH4.
Products: The major products are secondary alcohols or fully reduced hydrocarbons.
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Reagents: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and alkylating agents (R-Cl, AlCl3).
Scientific Research Applications
Chemistry
In chemistry, (2-Methoxyphenyl)(4-methoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Researchers are exploring its use in developing new pharmaceuticals and therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in treating various diseases. Its structural features allow for modifications that can enhance its efficacy and reduce side effects.
Industry
Industrially, the compound is used in the production of fragrances and flavoring agents due to its pleasant aromatic properties. It is also employed in the manufacture of polymers and resins, where it acts as a stabilizer and modifier.
Mechanism of Action
The mechanism by which (2-Methoxyphenyl)(4-methoxyphenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. In antioxidant applications, the compound can neutralize free radicals by donating hydrogen atoms or electrons, thereby preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyphenyl)methanol: This compound lacks the additional methoxy group on the second phenyl ring, which may result in different chemical and biological properties.
(4-Methoxyphenyl)methanol: Similar to (2-Methoxyphenyl)methanol, this compound has only one methoxy group, affecting its reactivity and applications.
(2,4-Dimethoxyphenyl)methanol: This compound has two methoxy groups on the same phenyl ring, which can influence its steric and electronic properties differently compared to (2-Methoxyphenyl)(4-methoxyphenyl)methanol.
Uniqueness
This compound is unique due to the presence of methoxy groups on two different phenyl rings, which can lead to distinct reactivity patterns and potential applications. This structural feature allows for greater versatility in chemical synthesis and functionalization, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
(2-methoxyphenyl)-(4-methoxyphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10,15-16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTCHFCMZOXVNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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